[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate
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Overview
Description
[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrazole ring, followed by the introduction of the phenyl and dimethylphenyl groups. The final steps involve the addition of the ethylcarbamoylamino and oxoethyl groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its interactions with biological molecules can provide insights into various biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy as a drug candidate for treating specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be exploited to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with phenyl and dimethylphenyl groups. Examples include:
- [2-(Methylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate
- [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-(4-methylphenyl)pyrazole-4-carboxylate
Uniqueness
What sets [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[2-(ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-4-24-23(30)25-20(28)14-31-22(29)19-13-27(17-8-6-5-7-9-17)26-21(19)18-11-10-15(2)12-16(18)3/h5-13H,4,14H2,1-3H3,(H2,24,25,28,30) |
InChI Key |
TYUQDMGJJRYEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=O)COC(=O)C1=CN(N=C1C2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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